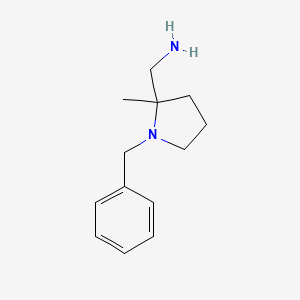

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine

Description

Properties

IUPAC Name |

(1-benzyl-2-methylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(11-14)8-5-9-15(13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOCJFUGPZTFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine typically involves the reaction of benzylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a reductive amination process where benzylamine is reacted with 2-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reductive amination processes with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

*Note: Molar mass for the target compound is inferred from structural analogs in .

Key Structural and Functional Differences

Ring Size and Saturation: The target compound’s pyrrolidine (5-membered, saturated) offers a balance between ring strain and conformational flexibility. Pyrrole-based analogs (e.g., 1-(1-methyl-1H-pyrrol-2-yl)methanamine, ) are aromatic, enabling π-π stacking interactions but reducing basicity compared to saturated amines.

Substituent Effects: Benzyl vs. Methyl Group Positioning: The 2-methyl substituent in the target compound may hinder metabolic oxidation compared to unsubstituted analogs.

Biological Implications: MG3 (), with its pyrrolizidine core and chloroquinoline moiety, demonstrates antimalarial activity, highlighting how bicyclic frameworks and halogenated groups can enhance therapeutic specificity. Chiral Analogs (e.g., ) emphasize the role of stereochemistry in pharmacological activity, as enantiomers may exhibit divergent binding affinities.

Biological Activity

(1-Benzyl-2-methylpyrrolidin-2-yl)methanamine is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with biological systems, leading to a variety of biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a benzyl group and a methyl group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes within biological systems. Research indicates that the compound may:

- Bind to Receptors : It has been shown to interact with dopamine receptors, particularly D2 and D4 subtypes, which are critical in various neurological processes .

- Modulate Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases .

1. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

2. Anticancer Potential

Research has indicated that this compound possesses anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .

3. Neuropharmacological Effects

Due to its interaction with dopamine receptors, this compound is being investigated for its potential in treating neuropsychiatric disorders such as schizophrenia and depression. Its ability to selectively bind to D4 receptors suggests a possible therapeutic advantage over existing treatments .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

What synthetic strategies are effective for achieving high enantiomeric purity in (1-Benzyl-2-methylpyrrolidin-2-yl)methanamine?

Answer:

Enantioselective synthesis can be accomplished via asymmetric alkylation or chiral resolution. Key steps include:

- Chiral Catalysts : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during benzylation or methylation to control stereochemistry .

- Dynamic Kinetic Resolution : Employing palladium or nickel catalysts to bias stereochemical outcomes in pyrrolidine ring formation .

- Chromatographic Separation : Utilize chiral stationary phases (e.g., cellulose-based columns) for resolving enantiomers post-synthesis .

- Monitoring : Track enantiomeric excess (ee) using chiral HPLC or polarimetry .

How can computational modeling predict the biological target interactions of this compound?

Answer:

Advanced computational methods include:

- Molecular Docking : Use programs like AutoDock Vina to simulate binding affinities with receptors (e.g., GPCRs or ion channels) using crystallographic data .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bond donors, aromatic rings) using Schrödinger’s Phase .

- MD Simulations : Assess stability of ligand-target complexes over time (GROMACS/AMBER) to validate docking results .

- QSAR Studies : Corrogate substituent effects (e.g., benzyl vs. allyl groups) on activity using datasets from analogs .

How should researchers address contradictions in reported biological activities of structurally related pyrrolidine derivatives?

Answer:

Discrepancies can be resolved through:

- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., 2-methyl vs. 2-allyl) on target binding using in vitro assays .

- Electronic/Steric Profiling : Calculate Hammett constants or steric maps (e.g., A-values) to rationalize reactivity differences .

- Dose-Response Curves : Re-evaluate potency (IC₅₀/EC₅₀) under standardized assay conditions to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies to identify consensus targets or outlier methodologies .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR to verify benzyl/methyl group integration and pyrrolidine ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₂₀N₂) with <2 ppm error .

- X-ray Crystallography : Resolve absolute stereochemistry using SHELXL for refinement .

- HPLC-PDA/ELSD : Assess purity (>98%) and detect trace impurities .

What reaction conditions optimize the yield of this compound during scale-up?

Answer:

- Temperature Control : Maintain 80–100°C during benzylation to minimize side reactions (e.g., over-alkylation) .

- Catalyst Selection : Use Pd/C or Raney nickel for selective hydrogenation of intermediates .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine groups .

- Workup Protocols : Extract crude product with ethyl acetate and purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

What are the challenges in studying the metabolic stability of this compound?

Answer:

- Cytochrome P450 Interactions : Use liver microsomes (human/rat) to identify primary metabolic pathways (e.g., N-demethylation) .

- Stability Assays : Monitor degradation in simulated gastric fluid (pH 2) and plasma (37°C) via LC-MS .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic products .

- Computational Predictions : Apply ADMET predictors (e.g., SwissADME) to estimate bioavailability and clearance .

How can researchers differentiate the steric and electronic effects of the benzyl and methyl substituents in this compound?

Answer:

- Steric Maps : Calculate Tolman cone angles or use X-ray crystallography to assess spatial hindrance .

- DFT Calculations : Compute electrostatic potential surfaces (Gaussian 09) to visualize electron density distribution .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to infer electronic influences .

- Competitive Binding Assays : Measure displacement of reference ligands in receptor-binding studies to quantify substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.